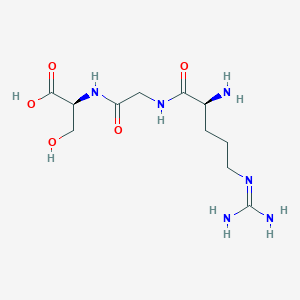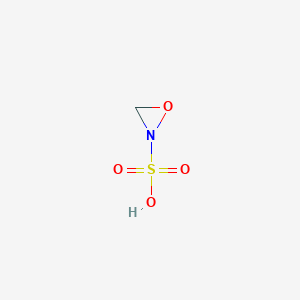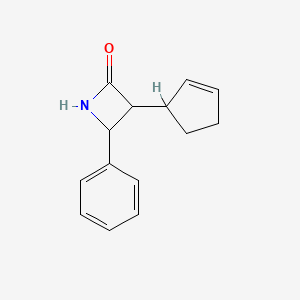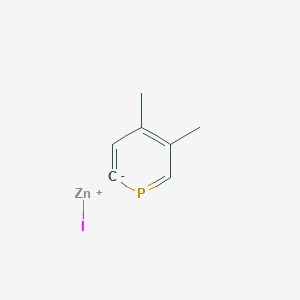![molecular formula C20H20NO2P B12558388 4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole CAS No. 147438-64-0](/img/structure/B12558388.png)
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole is a complex organic compound characterized by the presence of a phosphoryl group attached to a diphenyl structure, along with a methylprop-1-en-1-yl and a methyl-1,3-oxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diphenylphosphoryl chloride with a suitable alkene under controlled conditions to form the phosphorylated intermediate. This intermediate is then subjected to cyclization reactions to form the oxazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and subsequent purification steps. The use of automated systems ensures consistent quality and minimizes human error.
化学反応の分析
Types of Reactions
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoryl oxides, while reduction can produce phosphines. Substitution reactions yield various substituted oxazole derivatives .
科学的研究の応用
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. The oxazole ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
5-[(Diphenylphosphoryl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar in structure but with a triazole ring instead of an oxazole ring.
4,5-Diphosphorylated 1,2,3-triazoles: Contains two phosphoryl groups and a triazole ring.
Uniqueness
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole is unique due to its combination of a phosphoryl group with an oxazole ring, providing distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
特性
CAS番号 |
147438-64-0 |
|---|---|
分子式 |
C20H20NO2P |
分子量 |
337.4 g/mol |
IUPAC名 |
4-(3-diphenylphosphoryl-2-methylprop-1-enyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C20H20NO2P/c1-16(13-18-14-23-17(2)21-18)15-24(22,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14H,15H2,1-2H3 |
InChIキー |
SVWWJIUIPFHJRO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CO1)C=C(C)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)



![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)


![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)




